(R)-3C4HPG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

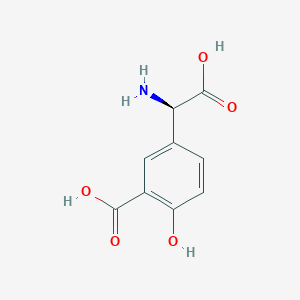

IUPAC Name |

5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424980 | |

| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-03-5, 55136-48-6 | |

| Record name | (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a stereoisomer of the pharmacologically active (S)-3C4HPG. While its enantiomer, (S)-3C4HPG, demonstrates potent agonist activity at Group II metabotropic glutamate receptors (mGluRs) and antagonist activity at Group I mGluRs, this compound is largely considered to be the inactive enantiomer. This guide provides an in-depth analysis of the experimental evidence that defines the mechanism of action of this compound, which is primarily characterized by its lack of significant interaction with these key glutamate receptors. Understanding the inactivity of this enantiomer is crucial for structure-activity relationship studies and for its use as a negative control in pharmacological research.

Introduction

(R)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a modulatory role in synaptic transmission and are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders. The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry. This technical guide will detail the mechanism of action of this compound, focusing on its interaction with Group I and Group II mGluRs, and provide the experimental basis for its classification as the inactive enantiomer of the potent mGluR ligand, (S)-3C4HPG.

Pharmacological Profile

The primary targets for phenylglycine derivatives like 3C4HPG are the metabotropic glutamate receptors. The pharmacological activity of the racemate is primarily attributed to the (S)-enantiomer.

-

(S)-3C4HPG : This enantiomer is a potent agonist at Group II mGluRs (mGluR2 and mGluR3) and a competitive antagonist at the Group I mGluR, mGluR1.

-

This compound : In contrast, the (R)-enantiomer has been shown to be largely devoid of agonist or antagonist activity at these receptors.

A study by Hayashi et al. (1994) conducted on cloned mGluR1 and mGluR2 expressed in Chinese hamster ovary (CHO) cells demonstrated that (S)-3C4HPG acted as an agonist at mGluR2 and an antagonist at mGluR1. Conversely, this compound did not exhibit any significant agonist activity at either receptor subtype. This lack of activity defines its mechanism of action as essentially inert at these specific targets.

Quantitative Data Summary

The following table summarizes the pharmacological data for this compound in comparison to its active enantiomer, (S)-3C4HPG. The data for this compound typically reflects a lack of potency or efficacy in functional assays.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | mGluR1 | PI Hydrolysis | Agonist Activity | No significant activity | Hayashi et al., 1994 |

| mGluR1 | PI Hydrolysis | Antagonist Activity | No significant activity | Hayashi et al., 1994 | |

| mGluR2 | cAMP Inhibition | Agonist Activity | No significant activity | Hayashi et al., 1994 | |

| (S)-3C4HPG | mGluR1 | PI Hydrolysis | Antagonist Potency (pA2) | 3.84 | Hayashi et al., 1994 |

| mGluR2 | cAMP Inhibition | Agonist Potency (EC50) | ~30 µM | Hayashi et al., 1994 |

Signaling Pathways

Metabotropic glutamate receptors modulate neuronal excitability and synaptic transmission through various intracellular signaling cascades upon activation.

-

Group I mGluRs (mGluR1 and mGluR5) : These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Group II mGluRs (mGluR2 and mGluR3) : These receptors couple to Gi/Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound does not significantly engage these signaling pathways due to its inability to bind effectively and/or activate the orthosteric binding site of these receptors.

Signaling pathways of Group I and Group II mGluRs and the differential effects of (S)- and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound at metabotropic glutamate receptors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a specific mGluR subtype.

Materials:

-

Membrane preparations from cells expressing the mGluR of interest.

-

Radiolabeled ligand (e.g., [³H]-LY341495 for Group II mGluRs).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known potent unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Objective: To assess the agonist or antagonist activity of this compound at mGluR1.

Materials:

-

CHO cells stably expressing mGluR1.

-

[³H]-myo-inositol.

-

Agonist (e.g., L-glutamate).

-

This compound.

-

Cell culture medium.

-

Dowex AG1-X8 resin.

Procedure:

-

Plate the mGluR1-expressing CHO cells in 24-well plates and grow to confluency.

-

Label the cells with [³H]-myo-inositol in inositol-free medium for 16-24 hours.

-

Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).

-

To test for agonist activity, add varying concentrations of this compound and incubate.

-

To test for antagonist activity, pre-incubate with varying concentrations of this compound before adding a fixed concentration of L-glutamate.

-

Terminate the reaction with perchloric acid.

-

Neutralize the samples and isolate the inositol phosphates using Dowex anion-exchange chromatography.

-

Quantify the [³H]-inositol phosphates by scintillation counting.

-

Determine the EC50 for agonist activity or the IC50 and pA2 for antagonist activity.

Forskolin-Stimulated cAMP Accumulation Assay (for Group II mGluRs)

This functional assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Objective: To assess the agonist activity of this compound at mGluR2.

Materials:

-

CHO cells stably expressing mGluR2.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Plate the mGluR2-expressing CHO cells in 96-well plates.

-

Pre-incubate the cells with IBMX.

-

Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

-

A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Determine the EC50 value.

Workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

The mechanism of action of this compound is best described as a lack of significant pharmacological activity at Group I and Group II metabotropic glutamate receptors. Experimental evidence from binding and functional assays consistently demonstrates that, unlike its (S)-enantiomer, this compound does not effectively bind to or modulate the activity of these receptors. This makes this compound an essential tool for pharmacological research, serving as a negative control to confirm the stereospecificity of the effects observed with (S)-3C4HPG and other related phenylglycine derivatives. For drug development professionals, the inactivity of the (R)-enantiomer highlights the critical importance of stereochemistry in the design of potent and selective mGluR ligands.

An In-Depth Technical Guide to the Metabotropic Glutamate Receptor Selectivity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)

A Note on the (R)-Enantiomer: Extensive searches of scientific literature and databases did not yield quantitative data regarding the metabotropic glutamate receptor (mGluR) selectivity of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG). The available research has predominantly focused on the pharmacological activity of the (S)-enantiomer. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities. Therefore, the data for the (S)-enantiomer should not be extrapolated to the (R)-enantiomer. This guide will provide a comprehensive overview of the mGluR selectivity of the well-characterized (S)-3C4HPG.

Introduction

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that has been investigated for its activity at metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis and intracellular calcium mobilization. Group II (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels. (S)-3C4HPG has been shown to exhibit a mixed antagonist/agonist profile with selectivity for specific mGluR subtypes.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the activity of (S)-3C4HPG at various mGluR subtypes.

| Receptor Subtype | Assay Type | Measured Activity | Value (µM) | Reference |

| mGluR1a | Phosphoinositide Hydrolysis | IC50 | 15 ± 3 | [1] |

| mGluR2 | Inhibition of Forskolin-Stimulated cAMP Formation | EC50 | 21 ± 4 | [1] |

| mGluR4a | Functional Assay | No effect | - | [1] |

A study by Hayashi et al. (1994) also established a rank order of agonist potency for mGluR2 as: L-glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG.[2][3]

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay for mGluR1a Activity

This protocol is a synthesized representation of methods used to determine the antagonist activity of (S)-3C4HPG at Gq-coupled mGluRs like mGluR1a.

1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding for the human or rat mGluR1a subtype.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

2. Labeling with [³H]myo-inositol:

-

Cells are seeded in 24-well plates and grown to near confluency.

-

The growth medium is replaced with inositol-free DMEM containing 1 µCi/mL of [³H]myo-inositol and incubated for 18-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

3. Assay Procedure:

-

After labeling, cells are washed with a Krebs-HEPES buffer (in mM: 124 NaCl, 3.3 KCl, 2.4 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 10 glucose, and 20 HEPES, pH 7.4).

-

The cells are then pre-incubated with Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

To determine antagonist activity, cells are pre-incubated with varying concentrations of (S)-3C4HPG for 15 minutes.

-

Glutamate (e.g., at its EC50 concentration) is then added, and the cells are incubated for an additional 60 minutes at 37°C.

4. Measurement of [³H]Inositol Phosphates:

-

The incubation is terminated by the addition of ice-cold 10 mM formic acid.

-

The cell lysates are collected, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The columns are washed, and the [³H]IPs are eluted with 1 M ammonium formate / 0.1 M formic acid.

-

The radioactivity of the eluate is quantified by liquid scintillation counting.

5. Data Analysis:

-

The data are expressed as the percentage of the maximal response to the agonist (glutamate) alone.

-

The IC50 value (the concentration of (S)-3C4HPG that inhibits 50% of the agonist-stimulated response) is calculated by non-linear regression analysis using a sigmoidal dose-response curve.

Inhibition of Forskolin-Stimulated cAMP Formation Assay for mGluR2 Activity

This protocol is a synthesized representation of methods used to determine the agonist activity of (S)-3C4HPG at Gi-coupled mGluRs like mGluR2.

1. Cell Culture and Transfection:

-

CHO cells are stably transfected with the cDNA for the human or rat mGluR2 subtype.

-

Cells are cultured as described in the PI hydrolysis assay protocol.

2. Assay Procedure:

-

Cells are harvested and resuspended in a Krebs-HEPES buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

The cell suspension is pre-incubated for 10-15 minutes at 37°C.

-

To measure agonist activity, varying concentrations of (S)-3C4HPG are added to the cells.

-

Forskolin (an adenylyl cyclase activator, typically at a concentration of 1-10 µM) is added to stimulate cAMP production.

-

The incubation continues for 15-30 minutes at 37°C.

3. Measurement of cAMP Levels:

-

The reaction is terminated by lysing the cells (e.g., by heating or adding a lysis reagent).

-

The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-cAMP antibody. Commercially available kits are often used for this purpose.

4. Data Analysis:

-

The amount of cAMP produced is measured and compared to the amount produced in the presence of forskolin alone.

-

The data are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.

-

The EC50 value (the concentration of (S)-3C4HPG that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of Group I and Group II mGluRs and the action of (S)-3C4HPG.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

Caption: Workflow for the phosphoinositide hydrolysis assay.

Experimental Workflow: cAMP Inhibition Assay

References

- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of (R)-3-carboxy-4-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) is a phenylglycine derivative with reported activity as an ionotropic glutamate receptor antagonist. While detailed quantitative data on its specific affinity and potency are limited in publicly available literature, supplier information identifies it as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. In contrast, its stereoisomer, (S)-3-carboxy-4-hydroxyphenylglycine, and the racemic mixture, (DL)-4-carboxy-3-hydroxyphenylglycine, have been characterized as ligands for metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of the available pharmacological data for these related compounds to offer context for the phenylglycine scaffold, details relevant experimental protocols, and illustrates key signaling pathways.

Introduction to Phenylglycine Derivatives and Glutamate Receptor Modulation

Phenylglycine derivatives represent a significant class of compounds that interact with glutamate receptors, the primary excitatory neurotransmitters in the central nervous system. These receptors are broadly divided into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels (e.g., NMDA, AMPA, and kainate receptors), and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. The stereochemistry of phenylglycine derivatives is a critical determinant of their pharmacological activity and receptor selectivity.

Pharmacology of (R)-3-carboxy-4-hydroxyphenylglycine

Pharmacology of (S)-3-carboxy-4-hydroxyphenylglycine and Racemic (DL)-4-carboxy-3-hydroxyphenylglycine

In contrast to the (R)-enantiomer, the pharmacology of the (S)-enantiomer and the racemic mixture has been studied at metabotropic glutamate receptors. These compounds exhibit a mixed profile of antagonism at Group I mGluRs and agonism at Group II mGluRs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the (S)-enantiomer and the racemic mixture at various metabotropic glutamate receptors.

Table 1: Antagonist Activity at mGluR1a

| Compound | Assay | Receptor | Potency | Reference |

| (S)-4-carboxy-3-hydroxyphenylglycine | Inhibition of glutamate-stimulated phosphoinositide hydrolysis | mGluR1a (BHK cells) | IC50: 15 ± 3 µM | [2][3] |

| (DL)-4-carboxy-3-hydroxyphenylglycine | Inhibition of glutamate-stimulated phosphoinositide hydrolysis | mGluR1α (BHK cells) | KB: 29 µM | [4][5] |

| (S)-4-carboxy-3-hydroxyphenylglycine | Displacement of [3H]glutamate binding | mGluR1a (BHK cells) | EC50: 5 ± 1 µM | [2][3] |

Table 2: Agonist Activity at mGluR2

| Compound | Assay | Receptor | Potency | Reference |

| (S)-4-carboxy-3-hydroxyphenylglycine | Inhibition of forskolin-stimulated cAMP formation | mGluR2 (BHK cells) | EC50: 21 ± 4 µM | [2][3] |

Signaling Pathways

Group I mGluR Signaling Pathway

(S)-3-carboxy-4-hydroxyphenylglycine acts as an antagonist at Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG): A Technical Guide to its Neuronal Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) in neuronal cells. In contrast to its (S)-enantiomer, which acts as a group II metabotropic glutamate receptor agonist, this compound is characterized as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide details its mechanism of action, downstream signaling effects, and its potential as a neuroprotective agent. Detailed experimental protocols for assessing the activity of this compound are provided, along with visualizations of key pathways and experimental workflows. While specific quantitative data for the (R)-isomer is limited in publicly available literature, this guide establishes a framework for its investigation based on its classification as an NMDA receptor antagonist.

Introduction

(R)-3-carboxy-4-hydroxyphenylglycine (this compound) is the (R)-enantiomer of 3C4HPG. While the (S)-isomer is a known agonist of group II metabotropic glutamate receptors (mGluRs), the stereoisomerism dictates a distinct pharmacological profile for this compound. Emerging evidence points to its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders. Therefore, NMDA receptor antagonists like this compound are of significant interest for their potential neuroprotective effects.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its biological effects in neuronal cells primarily through the antagonism of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades.

By acting as an antagonist, this compound likely binds to the NMDA receptor, preventing its activation by glutamate. This can occur through competitive antagonism at the glutamate binding site or through non-competitive mechanisms that allosterically modulate the receptor or block the ion channel pore. The precise mode of antagonism for this compound (competitive vs. non-competitive) requires further experimental validation.

Downstream Signaling Pathways

Blockade of the NMDA receptor by this compound initiates a cascade of intracellular signaling events. By preventing excessive Ca²⁺ influx, it can mitigate the activation of several downstream pathways implicated in excitotoxic neuronal death.

An In-depth Technical Guide to the Chemical Properties of (R)-3-Carboxy-4-hydroxyphenylglycine ((R)-3C4HPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine, commonly known as (R)-3C4HPG, is a conformationally constrained analog of glutamate. As a stereoisomer of a known metabotropic glutamate receptor (mGluR) ligand, its chemical and pharmacological properties are of significant interest in the field of neuroscience and drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and its interaction with metabotropic glutamate receptors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a phenylglycine core substituted with a carboxyl group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring.

Structure and Identification

The chemical structure and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid[1] |

| Common Name | (R)-3-Carboxy-4-hydroxyphenylglycine |

| Abbreviation | This compound |

| CAS Number | 13861-03-5[1] |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--N)C(=O)O)O[1] |

| InChIKey | CHZBCZTXSTWCIG-SSDOTTSWSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. The following table includes computed data from reliable chemical databases and available data for the corresponding (S)-enantiomer for comparison.

| Property | This compound (Computed) | (S)-3C4HPG (Experimental/Vendor Data) |

| XLogP3 | -1.2[1] | -1.2 (Computed)[2] |

| Hydrogen Bond Donors | 4[1] | 4 (Computed)[2] |

| Hydrogen Bond Acceptors | 5[1] | 5 (Computed)[2] |

| Rotatable Bond Count | 3[1] | 3 (Computed)[2] |

| Solubility | Not available | Soluble to 25 mM in water |

| Storage Temperature | 4°C | Room Temperature |

Synthesis and Purification

The enantioselective synthesis of this compound is not well-documented in publicly accessible literature. However, general strategies for the synthesis of phenylglycine derivatives involve the Strecker synthesis or reductive amination of a corresponding α-keto acid. Chiral resolution of a racemic mixture is a common method to obtain the desired enantiomer.

Conceptual Experimental Protocol: Chiral Resolution of (±)-3-Carboxy-4-hydroxyphenylglycine

This protocol is a conceptual outline based on established methods for resolving racemic amino acids.

-

Synthesis of Racemic (±)-3-Carboxy-4-hydroxyphenylglycine: The racemic compound can be synthesized via a Strecker reaction starting from 3-carboxy-4-hydroxybenzaldehyde.

-

N-Acetylation: The amino group of the racemic mixture is protected, for example, by acetylation using acetic anhydride.

-

Diastereomeric Salt Formation: The N-acetylated racemate is treated with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or brucine), in a suitable solvent to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is treated with an acid to remove the chiral resolving agent.

-

Deprotection: The N-acetyl protecting group is removed by acid hydrolysis to yield (R)-3-Carboxy-4-hydroxyphenylglycine.

-

Purification: The final product is purified by recrystallization.

Biological Activity at Metabotropic Glutamate Receptors

The biological activity of phenylglycine derivatives is highly dependent on their stereochemistry. While the (S)-enantiomer, (S)-3C4HPG, is a known potent agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3) and an antagonist at group I mGluRs (mGluR1 and mGluR5), the (R)-enantiomer exhibits a significantly different pharmacological profile.

A key study by Hayashi et al. (1994) investigated the activity of a series of phenylglycine derivatives, including both enantiomers of 3C4HPG, at cloned mGluR1, mGluR2, and mGluR4 subtypes. The study concluded that (S)-3C4HPG was an effective agonist for mGluR2, whereas other phenylglycine derivatives, which would include this compound, showed no definite agonist activity at either mGluR1 or mGluR2. This suggests that this compound is largely inactive as an agonist at these mGluR subtypes.

Signaling Pathways of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize ligands for metabotropic glutamate receptors. These can be adapted to specifically test the activity of this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining the binding affinity (Ki) of the test compound.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with divalent cations).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for group II mGluRs) and varying concentrations of the test compound, this compound.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the agonist or antagonist activity of a test compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates.

-

Cell Culture and Labeling: Culture cells expressing the group I mGluR of interest and label them with [³H]myo-inositol.

-

Incubation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase). For antagonist testing, add the test compound, this compound, followed by a known agonist. For agonist testing, add varying concentrations of this compound.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Chromatography: Separate the inositol phosphates using anion-exchange chromatography.

-

Scintillation Counting: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

(R)-3-Carboxy-4-hydroxyphenylglycine is a valuable tool compound for probing the stereochemical requirements of ligand binding to metabotropic glutamate receptors. The available evidence strongly suggests that, unlike its (S)-enantiomer, this compound is largely inactive as an agonist at group I and group II mGluRs. This makes it an excellent negative control for in vitro and in vivo studies investigating the effects of (S)-3C4HPG and other group II mGluR agonists. Further research is warranted to fully characterize its binding affinity at all mGluR subtypes and to explore any potential activity at other receptor systems. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further investigate the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to (R)-3-Carboxy-4-hydroxyphenylglycine (R)-3C4HPG

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Carboxy-4-hydroxyphenylglycine, commonly known as (R)-3C4HPG, is a phenylglycine derivative that has garnered interest within the scientific community for its activity at metabotropic glutamate receptors (mGluRs). As a stereoisomer of the more extensively characterized (S)-3C4HPG, understanding the unique pharmacological profile of the (R)-enantiomer is crucial for the development of selective ligands for mGluRs. These receptors play a pivotal role in modulating synaptic plasticity and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and known pharmacological characteristics, with a focus on its interaction with mGluR subtypes. Detailed experimental protocols for investigating its effects on intracellular signaling and neuronal activity are also presented.

Chemical and Molecular Properties

This compound is an amino acid analog with a distinct phenylglycine backbone. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 13861-03-5[1][2] |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| IUPAC Name | (2R)-2-amino-2-(3-carboxy-4-hydroxyphenyl)acetic acid |

| Synonyms | This compound, (R)-3-Carboxy-4-hydroxyphenylglycine |

Molecular Structure:

The molecular structure of this compound features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-carboxy-4-hydroxyphenyl group. The "(R)" designation refers to the stereochemical configuration at the alpha-carbon.

Pharmacological Profile

The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry. While the (S)-enantiomer of 3C4HPG has been characterized as a mixed Group I mGluR antagonist and Group II mGluR agonist, the specific activity of this compound is less well-defined in publicly available literature. However, studies on related phenylglycine derivatives provide a framework for its expected interactions with mGluRs.

Interaction with Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).

-

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are primarily located presynaptically and act as autoreceptors to inhibit neurotransmitter release. They are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

A study on a series of phenylglycine derivatives, including the (S)-enantiomer of 3C4HPG, demonstrated that (S)-4C3HPG, (S)-3C4HPG, and (S)-4CPG are effective agonists for mGluR2, a Group II receptor. The same study showed that these compounds, including (S)-3C4HPG, act as antagonists at mGluR1, a Group I receptor. The rank order of antagonist potency at mGluR1 was determined to be (S)-4C3HPG ≥ (S)-4CPG ≥ (+)-αM4CPG > (S)-3C4HPG[3].

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the pharmacological activity of this compound.

Synthesis of (R)-3-Carboxy-4-hydroxyphenylglycine

A potential synthetic route for this compound can be adapted from the resolution of the racemic mixture of 4-hydroxyphenylglycine. The following is a generalized approach based on a patented process for a related compound[4].

Materials:

-

DL-4-hydroxyphenylglycine

-

Sulfuric acid (H₂SO₄)

-

Organic solvent (e.g., ethanol, methanol)

-

Water

-

D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve DL-4-hydroxyphenylglycine in a suitable organic solvent containing water and sulfuric acid at an elevated temperature (e.g., 40-100°C). The molar ratio of H₂SO₄ to DL-4-hydroxyphenylglycine should be approximately 1:1.

-

Cool the solution to a temperature between 0°C and 40°C.

-

Add D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals to induce the crystallization of D-(-)-4-hydroxyphenylglycine sulfate.

-

Filter the formed crystals and wash them with a cold organic solvent.

-

To obtain the free amino acid, dissolve the D-(-)-4-hydroxyphenylglycine sulfate crystals in water and neutralize the solution to a pH of approximately 6 with a solution of sodium hydroxide.

-

The D-(-)-4-hydroxyphenylglycine will crystallize out of the solution. Filter and dry the final product.

Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Intracellular Calcium Imaging

To investigate the effect of this compound on Group I mGluR-mediated calcium mobilization, intracellular calcium imaging using a ratiometric fluorescent indicator like Fura-2 AM is a standard method.

Materials:

-

Cultured cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

This compound stock solution

-

Known mGluR agonist (e.g., DHPG) and antagonist (e.g., MPEP) for controls

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed the cells onto glass coverslips or in a multi-well plate suitable for fluorescence imaging and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization, and optionally probenecid (to prevent dye extrusion) in HBS.

-

Remove the culture medium from the cells and wash once with HBS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

-

De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for at least 20 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the multi-well plate in the plate reader.

-

Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Apply the this compound solution at various concentrations to the cells.

-

To test for antagonist activity, pre-incubate the cells with this compound before applying a known agonist.

-

To test for agonist activity, apply this compound alone and observe for changes in the fluorescence ratio.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on ion channel activity and neuronal excitability, particularly in the context of presynaptic inhibition mediated by Group II and III mGluRs.

Materials:

-

Acutely prepared brain slices or cultured neurons

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

This compound stock solution

-

Synaptic transmission blockers (e.g., CNQX, AP5, picrotoxin) if studying specific postsynaptic currents

Procedure:

-

Preparation: Prepare brain slices or neuronal cultures according to standard protocols.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, which allows for the control and measurement of the entire cell's membrane potential or current.

-

-

Data Acquisition:

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs).

-

Bath-apply this compound at various concentrations to the preparation.

-

Monitor for changes in the frequency, amplitude, and kinetics of the synaptic currents. A decrease in the frequency of spontaneous events is indicative of a presynaptic mechanism of action.

-

Wash out the drug to observe for recovery of the baseline activity.

-

Signaling Pathways

The interaction of this compound with mGluRs is expected to modulate well-established intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Group I and Group II/III mGluRs.

Figure 1: General signaling pathways of Group I and Group II/III metabotropic glutamate receptors and the putative points of modulation by this compound.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the complex roles of metabotropic glutamate receptors in the central nervous system. While its pharmacological profile is not as extensively documented as its (S)-enantiomer, the methodologies and background information provided in this guide offer a solid foundation for researchers to conduct in-depth investigations. Future studies focusing on the specific binding affinities and functional effects of this compound at all mGluR subtypes are warranted to fully elucidate its potential as a selective modulator of glutamatergic neurotransmission. Such research will undoubtedly contribute to the broader understanding of mGluR physiology and pathology, and may pave the way for the development of novel therapeutics for a host of neurological and psychiatric conditions.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

The Phenylglycine Revolution: A Technical Guide to Their Discovery and Application in Neuroscience

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of phenylglycine derivatives in elucidating the function of glutamate receptors and their therapeutic potential.

Introduction

The discovery of phenylglycine derivatives as potent and selective modulators of glutamate receptors marked a turning point in neuroscience research. For years, the lack of specific antagonists hampered the ability to dissect the physiological and pathological roles of the newly discovered metabotropic glutamate receptors (mGluRs). The introduction of compounds like (S)-4-carboxyphenylglycine (4CPG) and (RS)-α-methyl-4-carboxyphenylglycine (MCPG) in the early 1990s provided the first definitive tools to selectively antagonize mGluRs, revolutionizing our understanding of glutamatergic signaling.[1] This guide provides an in-depth technical overview of the discovery, history, and experimental application of these critical pharmacological agents.

Historical Perspective: The Dawn of Selective mGluR Antagonism

The story of phenylglycine derivatives is intrinsically linked to the burgeoning field of glutamate receptor research in the late 1980s and early 1990s. While ionotropic glutamate receptors (NMDA, AMPA, Kainate) were relatively well-characterized, the G-protein coupled metabotropic glutamate receptors were a new frontier. Early research relied on non-selective agonists, making it difficult to isolate the specific functions of mGluRs.

A significant breakthrough came with the synthesis and characterization of a series of phenylglycine derivatives. These compounds were initially explored for their effects on glutamate transmission and were found to possess agonist, partial agonist, and antagonist properties at various mGluRs. Notably, early studies demonstrated that certain phenylglycine derivatives could selectively antagonize responses induced by the non-selective mGluR agonist (1S,3R)-ACPD without affecting ionotropic glutamate receptors. This selectivity was the key that unlocked a new era of research into the nuanced roles of mGluRs in synaptic plasticity, neurodevelopment, and disease.

Core Phenylglycine Derivatives and their Receptor Selectivity

The phenylglycine scaffold has been extensively modified to generate a range of compounds with varying selectivity and potency for different mGluR subtypes. The mGluRs are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways. Phenylglycine derivatives have been instrumental in differentiating the functions of these groups.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to phospholipase C (PLC) and subsequent phosphoinositide (PI) hydrolysis. Phenylglycine derivatives such as (S)-4CPG, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), and (+)-α-methyl-4-carboxyphenylglycine ((+)-MCPG) were among the first identified competitive antagonists for this group.[2][3]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Interestingly, some phenylglycine derivatives that are antagonists at Group I receptors, like (S)-4C3HPG and (S)-4CPG, act as agonists at Group II receptors.[4]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also negatively coupled to adenylyl cyclase. Phenylglycine derivatives have been developed that show selectivity for this group as well.

Quantitative Analysis of Phenylglycine Derivative Activity

The following tables summarize the quantitative data for the activity of key phenylglycine derivatives at different mGluR subtypes. This data is crucial for selecting the appropriate compound and concentration for experimental studies.

Table 1: Antagonist Activity of Phenylglycine Derivatives at Group I mGluRs

| Compound | Receptor Subtype | Assay | Agonist | Value | Units | Reference |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | PI Hydrolysis | Glutamate | IC50 = 65 ± 5 | µM | [5] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1 | PI Hydrolysis | Quisqualate | IC50 = 51 | µM | [6] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | PI Hydrolysis | Quisqualate | IC50 range: 4-72 | µM | [7] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR5a | PI Hydrolysis | Quisqualate | IC50 range: 150-156 | µM | [7] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1 | Schild Plot | L-Glutamate | pA2 = 4.46 | [2] | |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR1α | PI Hydrolysis | Glutamate | IC50 = 155 ± 38 | µM | [5] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1 | PI Hydrolysis | (1S,3R)-ACPD | KB = 184 ± 40 | µM | [8] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | PI Hydrolysis | Quisqualate | IC50 range: 29-100 | µM | [7] |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR5a | PI Hydrolysis | Quisqualate | IC50 range: 115-210 | µM | [7] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) | mGluR1 | PI Hydrolysis | Quisqualate | IC50 = 41 | µM | [6] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) | mGluR1α | PI Hydrolysis | Quisqualate | IC50 range: 19-50 | µM | [7] |

| (S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) | mGluR5a | PI Hydrolysis | Quisqualate | IC50 range: 53-280 | µM | [7] |

| (RS)-4-Carboxy-3-hydroxyphenylglycine (RS-4C3HPG) | mGluR1 | Schild Plot | L-Glutamate | pA2 = 4.38 | [2] |

Table 2: Agonist and Antagonist Activity of Phenylglycine Derivatives at Group II mGluRs

| Compound | Receptor Subtype | Activity | Assay | Value | Units | Reference |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR2 | Antagonist | cAMP Inhibition | IC50 = 577 ± 74 | µM | [5] |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | mGluR2 | Antagonist | cAMP Inhibition | IC50 = 340 ± 59 | µM | [5] |

| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | cAMP Inhibition | EC50 = 48 ± 5 | µM | [5] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | Agonist | cAMP Inhibition | EC50 = 97 ± 12 | µM | [5] |

| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | cAMP Inhibition | EC50 = 451 ± 93 | µM | [5] |

Key Experimental Protocols

The characterization of phenylglycine derivatives has relied on a core set of experimental techniques. Below are detailed methodologies for these key assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay is the gold standard for measuring the activity of Group I mGluRs.

Principle: Group I mGluRs, when activated, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates, typically [³H]-inositol monophosphate ([³H]-IP1) in the presence of LiCl (which blocks inositol monophosphatase), serves as a measure of receptor activation.[6][9]

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the mGluR of interest (e.g., CHO or HEK293 cells stably expressing mGluR1α or mGluR5a) in appropriate growth medium.

-

Seed cells into 24-well plates.

-

When cells reach near confluency, replace the medium with inositol-free DMEM containing 1 µCi/ml myo-[³H]-inositol.

-

Incubate for 16-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells twice with assay buffer (e.g., Krebs-Henseleit buffer containing 10 mM LiCl).

-

Pre-incubate the cells with the assay buffer for 10-15 minutes at 37°C.

-

For antagonist studies, add the phenylglycine derivative at various concentrations and incubate for a further 15-20 minutes.

-

Initiate the reaction by adding the agonist (e.g., glutamate or quisqualate) at a fixed concentration (typically around its EC80).

-

Incubate for 30-60 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M HClO4 or 10% trichloroacetic acid.

-

Incubate on ice for 30 minutes.

-

Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH, 7.5 mM HEPES).

-

Separate the total inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Wash the columns with water and then elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of [³H]-inositol phosphate accumulation as a percentage of the total [³H]-inositol incorporated into the lipids.

-

For antagonist studies, plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For competitive antagonists, Schild analysis can be performed to determine the pA2 value.

-

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of Group II and III mGluRs.

Principle: Activation of Group II and III mGluRs inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This inhibition is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase, which amplifies the cAMP signal.

Detailed Methodology:

-

Cell Culture:

-

Culture cells expressing the Group II or III mGluR of interest in 96-well plates.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 10-20 minutes at 37°C to prevent cAMP degradation.

-

For antagonist studies, add the phenylglycine derivative at various concentrations and incubate for a further 15-20 minutes.

-

Add the mGluR agonist (e.g., L-AP4 for Group III) along with forskolin (typically 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Quantification:

-

Terminate the reaction by lysing the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These kits typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

For agonist studies, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50.

-

For antagonist studies, plot the percentage reversal of agonist-induced inhibition against the antagonist concentration to determine the IC50.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and changes in membrane potential in response to mGluR modulation.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron, and the membrane patch is then ruptured to gain electrical access to the cell's interior. This allows for the control of the cell's membrane potential (voltage-clamp) or current (current-clamp) and the recording of ionic currents or changes in membrane voltage.

Detailed Methodology:

-

Preparation of Brain Slices or Cultured Neurons:

-

Acutely prepare brain slices (e.g., from the hippocampus or cortex) from rodents. Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Alternatively, use primary neuronal cultures or cell lines expressing the mGluR of interest.

-

-

Recording Setup:

-

Use a microscope with differential interference contrast (DIC) optics to visualize the neurons.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

The internal solution composition will vary depending on the specific currents being measured but typically contains a potassium-based salt (e.g., K-gluconate) for current-clamp recordings or a cesium-based salt to block potassium channels for voltage-clamp recordings of excitatory currents.

-

The external solution is typically aCSF, continuously perfused over the cells.

-

-

Establishing a Whole-Cell Recording:

-

Approach a neuron with the recording pipette while applying positive pressure.

-

When the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents or currents evoked by agonist application. Phenylglycine derivatives can be bath-applied to assess their effect on these currents.

-

Current-Clamp: Record the resting membrane potential and evoke action potentials by injecting current. The effect of phenylglycine derivatives on neuronal excitability can be determined.

-

-

Data Analysis:

-

Analyze the amplitude, frequency, and kinetics of synaptic currents or agonist-evoked currents using specialized software (e.g., pCLAMP, AxoGraph).

-

Measure changes in resting membrane potential, input resistance, and action potential firing frequency.

-

Construct dose-response curves for the effects of the phenylglycine derivatives.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by phenylglycine derivatives and the typical experimental workflows for their characterization.

Signaling Pathways of Metabotropic Glutamate Receptors

Caption: Signaling pathways of Group I and Group II/III mGluRs and the inhibitory action of phenylglycine antagonists.

Experimental Workflow for Characterizing a Novel Phenylglycine Derivative

Caption: A typical experimental workflow for the characterization of a novel phenylglycine derivative.

In Vivo Applications of Phenylglycine Derivatives

The utility of phenylglycine derivatives extends beyond in vitro characterization. They have been crucial in elucidating the roles of mGluRs in various physiological and pathological processes in vivo.

-

Epilepsy: Phenylglycine derivatives that antagonize Group I mGluRs have shown anticonvulsant effects in various animal models of epilepsy, such as the pilocarpine-induced status epilepticus model.[10][11][12][13] These studies have highlighted the pro-convulsant role of Group I mGluR overactivation.

-

Neurodegeneration: In models of excitotoxicity, such as striatal quinolinic acid lesions which mimic some aspects of Huntington's disease, certain phenylglycine derivatives like (S)-4C3HPG have demonstrated neuroprotective effects.[14] This suggests that modulating mGluR activity could be a therapeutic strategy for neurodegenerative disorders.

-

Synaptic Plasticity: Phenylglycine antagonists have been instrumental in demonstrating the involvement of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Conclusion and Future Directions

The discovery and development of phenylglycine derivatives have been a cornerstone of metabotropic glutamate receptor pharmacology. These tools have not only enabled a deeper understanding of the fundamental roles of mGluRs in synaptic transmission and plasticity but have also paved the way for the development of more potent and selective second-generation compounds. The foundational knowledge gained from studies using phenylglycine derivatives continues to guide the development of novel therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, schizophrenia, and chronic pain. The legacy of these pioneering compounds is a testament to the power of chemical tools in unraveling the complexities of the brain.

References

- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive antagonism by phenylglycine derivatives at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new mechanism for glutamate receptor action: phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional role of mGluR1 and mGluR4 in pilocarpine-induced temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo imaging of mGluR5 changes during epileptogenesis using [11C]ABP688 PET in pilocarpine-induced epilepsy rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using [11C]ABP688 PET in Pilocarpine-Induced Epilepsy Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in Metabotropic Glutamate Receptor Gene Expression in Rat Brain in a Lithium–Pilocarpine Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3C4HPG: A Potential Neuroprotective Agent Targeting NMDA Receptor-Mediated Excitotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-carboxy-4-hydroxyphenylglycine ((R)-3C4HPG) as a potential neuroprotective agent. Although direct experimental data on this compound is limited, its classification as an N-methyl-D-aspartate (NMDA) receptor antagonist positions it as a promising candidate for mitigating neuronal damage in a variety of neurological conditions. This document outlines the theoretical framework for its neuroprotective action, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the investigation and potential therapeutic application of this compound.

Introduction: The Role of NMDA Receptor-Mediated Excitotoxicity in Neurodegeneration

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in a host of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in this process.[1]

Under normal physiological conditions, the NMDA receptor is crucial for synaptic plasticity, learning, and memory.[2] However, excessive glutamate release in pathological states leads to the overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron. This calcium overload triggers a cascade of detrimental downstream events, including:

-

Activation of degradative enzymes: Calpains and caspases are activated, leading to the breakdown of essential cellular proteins and the initiation of apoptotic pathways.[3][4]

-

Mitochondrial dysfunction: The excess intracellular calcium is taken up by mitochondria, leading to the generation of reactive oxygen species (ROS), a decrease in ATP production, and the release of pro-apoptotic factors.

-

Increased nitric oxide synthesis: Calcium-dependent activation of nitric oxide synthase (NOS) produces nitric oxide (NO), which can react with superoxide to form the highly damaging peroxynitrite radical.

This cascade ultimately leads to neuronal cell death.[5] Therefore, agents that can modulate NMDA receptor activity, particularly antagonists, are of significant therapeutic interest for neuroprotection.[6]

This compound: A Potential NMDA Receptor Antagonist

This compound is a chiral phenylglycine derivative. While its specific pharmacological profile is not extensively documented in publicly available literature, it has been classified as an NMDA receptor antagonist. This classification suggests that its primary mechanism of neuroprotection would be the inhibition of NMDA receptor function, thereby preventing the downstream cascade of excitotoxic cell death.

It is important to note that the stereoisomers of 3-carboxy-4-hydroxyphenylglycine may possess distinct pharmacological activities. For instance, the racemic mixture and the (S)-enantiomer have been reported to interact with metabotropic glutamate receptors (mGluRs). This highlights the necessity for specific investigation of the (R)-enantiomer to fully characterize its activity and potential as a neuroprotective agent.

Proposed Mechanism of Action

As a putative NMDA receptor antagonist, this compound is hypothesized to exert its neuroprotective effects by binding to the NMDA receptor and preventing its activation by glutamate. This would lead to a reduction in the influx of Ca²⁺ ions during excitotoxic conditions, thereby attenuating the downstream neurotoxic signaling pathways.

Experimental Protocols for Evaluation

The following sections detail generalized experimental protocols that can be adapted to evaluate the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are suitable for in vitro assessment.[7]

Excitotoxicity can be induced by exposing neuronal cultures to high concentrations of NMDA (e.g., 50-100 µM) for a defined period (e.g., 20-30 minutes).

The neuroprotective effect of this compound can be quantified by measuring cell viability after the excitotoxic insult.

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

Plate neurons in a 96-well plate.

-

Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce excitotoxicity with NMDA.

-

After the insult, incubate the cells with MTT solution (0.5 mg/mL) for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell death.[9]

-

Follow the same treatment protocol as the MTT assay.

-

Collect the culture supernatant.

-

Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM.[10][11]

-

Load cultured neurons with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the culture dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Apply NMDA to induce calcium influx and record the change in the fluorescence ratio.

-

In a separate experiment, pre-treat with this compound before NMDA application to assess its effect on calcium influx.[12]

Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis.

-

Treat neuronal cultures as described for cell viability assays.

-

Lyse the cells and collect the protein extract.

-

Determine the protein concentration.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.[13]

In Vivo Models of Excitotoxicity

Animal models are essential for evaluating the in vivo efficacy and safety of this compound.

Direct injection of NMDA into a specific brain region (e.g., striatum or hippocampus) of rodents induces localized excitotoxic lesions.[14][15]

-

Anesthetize the animal (e.g., rat or mouse).

-

Secure the animal in a stereotaxic frame.

-

Administer this compound systemically (e.g., intraperitoneally) or directly into the brain (e.g., intracerebroventricularly) at various doses and time points relative to the NMDA injection.

-

Inject a specific amount of NMDA into the target brain region.

-

Allow the animal to recover.

-

After a set period (e.g., 24-72 hours), euthanize the animal and perfuse the brain.

-

Collect the brain for histological analysis (e.g., Nissl staining, Fluoro-Jade staining) to quantify the lesion volume.[16]

Models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, can be used to assess the neuroprotective effects of this compound in a more clinically relevant context.

-

Induce MCAO in rodents for a specific duration (e.g., 60-90 minutes) followed by reperfusion.

-

Administer this compound at different time points (before, during, or after ischemia).

-

Monitor neurological deficits using a standardized scoring system.

-

At a predetermined time point post-ischemia (e.g., 24 hours or 7 days), assess the infarct volume using TTC staining or magnetic resonance imaging (MRI).

Potential Signaling Pathways for Investigation

The neuroprotective effects of NMDA receptor antagonists are mediated through the modulation of several intracellular signaling pathways. Investigation of these pathways will provide a deeper understanding of the molecular mechanisms of this compound.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pro-survival pathway in neurons. Activation of this pathway can inhibit apoptosis and promote cell survival.[1]

-

ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is involved in neuronal survival and plasticity. Activation of CREB can lead to the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[17]

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Neuroprotection Data

| Concentration of this compound | Cell Viability (% of Control) | LDH Release (% of Max) | Peak Intracellular [Ca²⁺] (nM) | Caspase-3 Activity (Fold Change) |

| Vehicle Control | ||||

| 1 µM | ||||

| 10 µM | ||||

| 100 µM |

Table 2: In Vivo Neuroprotection Data

| Treatment Group | Lesion/Infarct Volume (mm³) | Neurological Deficit Score |

| Vehicle Control | ||

| This compound (Low Dose) | ||

| (R)-3C4PPHG (High Dose) |

Synthesis of this compound

The synthesis of chiral phenylglycine derivatives can be achieved through various methods, including chemoenzymatic approaches and asymmetric synthesis. A potential route for the synthesis of this compound could involve the Strecker synthesis followed by enzymatic resolution or the use of a chiral auxiliary.[18][19] Further investigation into specific synthetic routes is recommended for researchers planning to work with this compound.

Conclusion and Future Directions